2,4-dichloro-N'-[(1E)-pentylidene]benzohydrazide
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Overview
Description
2,4-Dichloro-N’-[(1E)-pentylidene]benzohydrazide is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pentylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(1E)-pentylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzohydrazide+Pentanal→2,4-Dichloro-N’-[(1E)-pentylidene]benzohydrazide+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-[(1E)-pentylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted benzohydrazides.
Scientific Research Applications
2,4-Dichloro-N’-[(1E)-pentylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(1E)-pentylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-[(E)-(2-chlorophenyl)methylene]benzohydrazide
- 2,4-Dichloro-N’-[(1E)-propylidene]benzohydrazide
- 2,4-Dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]benzohydrazide
Uniqueness
2,4-Dichloro-N’-[(1E)-pentylidene]benzohydrazide is unique due to its specific structural features, such as the pentylidene group and the positions of the chlorine atoms on the benzene ring. These structural characteristics confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C12H14Cl2N2O |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-pentylideneamino]benzamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-2-3-4-7-15-16-12(17)10-6-5-9(13)8-11(10)14/h5-8H,2-4H2,1H3,(H,16,17)/b15-7+ |
InChI Key |
FZXZZVPPKZWREC-VIZOYTHASA-N |
Isomeric SMILES |
CCCC/C=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCC=NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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